6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a 4-fluorophenyl group and a 3-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions:
Nitrophenylmethyl Group Addition: The 3-nitrophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazinone core reacts with a nitrophenylmethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and analgesic agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6-(4-fluorophenyl)pyridazin-3(2H)-one
- 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of both a fluorophenyl and a nitrophenylmethyl group on the pyridazinone core. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3/c18-14-6-4-13(5-7-14)16-8-9-17(22)20(19-16)11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYFWHKSJHCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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